Biotin-YVAD-CMK

Affinity Labeling Streptavidin Blot Caspase-1 Detection

Researchers studying inflammasome biology or neuroinflammation often face a critical workflow gap: inhibiting caspase-1 activity while simultaneously capturing the enzyme for detection or interactome mapping. Non-biotinylated analogs lack this dual functionality, requiring custom antibodies or indirect assays. Biotin-YVAD-CMK directly solves this: - **Covalent, irreversible inhibition** via CMK warhead targeting catalytic Cys285 of caspase-1. - **High-affinity biotin tag** enables streptavidin-based pulldown, FACS, and confocal imaging without secondary probes. - Validated for ASC speck visualization (2 µM + streptavidin-FITC) and cathepsin-B identification in CNS cells.

Molecular Formula C32H45ClN6O9S
Molecular Weight 725.3 g/mol
Cat. No. B12389520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-YVAD-CMK
Molecular FormulaC32H45ClN6O9S
Molecular Weight725.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C32H45ClN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1
InChIKeyLXBABZXEMUEYRV-QUBDBNATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-YVAD-CMK: Biotinylated Caspase-1 Inhibitor


Biotin-YVAD-CMK is a synthetic, irreversible inhibitor of caspase-1 (interleukin-1β converting enzyme, ICE), categorized within the peptidyl chloromethyl ketone (CMK) class of caspase inhibitors [1]. This compound features a tetrapeptide recognition sequence (Tyr-Val-Ala-Asp, YVAD) that confers specificity for the caspase-1 active site, and a C-terminal chloromethyl ketone warhead that alkylates the catalytic cysteine residue, resulting in covalent, irreversible enzyme inhibition [2]. A key structural feature distinguishing it from its closest analogs is the N-terminal biotin tag, which enables direct detection, localization, and purification of active caspase-1 via the high-affinity avidin/streptavidin interaction without the need for a separate primary antibody [3].

Irreversible caspase-1 inhibition study support
Biotin handle for direct streptavidin-based detection & purification
Target engagement workflows without antibody development

Biotin-YVAD-CMK Advantages Over Non-Biotinylated Analogs


Substitution with generic, non-biotinylated caspase-1 inhibitors like Ac-YVAD-CMK or Z-YVAD-FMK is not functionally equivalent for experiments requiring direct visualization or isolation of the active enzyme. While the non-biotinylated analogs share the same YVAD recognition motif and CMK warhead, they lack the essential biotin handle, which restricts their utility to indirect, activity-based readouts such as fluorogenic substrate cleavage assays [1]. This limitation becomes critical in applications demanding spatial resolution (e.g., immunohistochemistry, in situ labeling) or the physical separation of active caspase-1 complexes (e.g., pull-down assays, blotting), where the avidin/streptavidin detection system of Biotin-YVAD-CMK provides a unique and irreplaceable advantage [2].

Biotin-YVAD-CMK
Direct streptavidin detection and affinity pull-down of inhibitor-bound caspase-1 complexes possible.
Non-Biotinylated Analogs (Ac-YVAD-CMK, Z-YVAD-FMK)
Cannot be used for direct detection; require indirect antibody labeling and separate activity assays.
Substituting with non-biotinylated analogs may introduce additional steps, increase variability, and prevent direct correlation of inhibition with target occupancy.

Biotin-YVAD-CMK Affinity & Selectivity Evidence


Affinity-Based Identification of Cathepsin-B Off-Target

Biotin-YVAD-CMK uniquely allows for the direct, covalent labeling of active caspase-1, which can then be visualized via streptavidin blotting. This functional differentiation is evidenced by experiments where pre-incubation of a sample with non-biotinylated Z-VAD-CMK (an irreversible pan-caspase inhibitor) competitively blocked subsequent labeling by Biotin-YVAD-CMK, confirming specific and irreversible binding to the active site [1]. Non-biotinylated analogs like Ac-YVAD-CMK lack this detection handle entirely.

Cathepsin-B Off-Target ID
Head-to-head
Affinity labeling identified cathepsin-B in CNS cells, not achievable with Ac-YVAD-CMK alone.
Supports off-target profiling and target deconvolution workflows.
CNS vs Jurkat cells; streptavidin pull-down + sequencing.
Affinity Labeling Streptavidin Blot Caspase-1 Detection

Caspase-1 Potency Inference from Ac-YVAD-CMK Analog

Intracerebroventricular (ICV) administration of Biotin-YVAD-CMK (referred to as YVAD) in mice resulted in a significant, quantifiable reduction in caspase-1 activity within specific brain regions [1]. The compound also produced a correlated, highly significant behavioral effect, demonstrating its utility in functional in vivo studies.

Caspase-1 Potency Inference
Class-level
Ac-YVAD-CMK Ki = 0.8 nM; inferred comparable potency for biotinylated form.
Supports working concentration estimation for biochemical assays.
Direct Biotin-YVAD-CMK Ki data not available; class-level inference.
Neuroinflammation Anxiety Caspase-1 Activity Assay

Flow Cytometric Detection of Active Caspase-1

The chloromethyl ketone (CMK) warhead of Biotin-YVAD-CMK confers irreversible, covalent inhibition, a feature that distinguishes it from aldehyde-based inhibitors like Ac-YVAD-CHO [1]. While direct kinetic data for Biotin-YVAD-CMK is often extrapolated, a direct comparative study using a YVAD-CMK analog demonstrated that CMK-based inhibitors achieve irreversible inhibition, unlike their reversible counterparts [2].

FACS Detection of Active Caspase-1
Head-to-head
Enabled one-step detection of active caspase-1 in intact lymphoid cells via flow cytometry.
Enables direct quantification without secondary antibody.
Non-biotinylated inhibitors require indirect staining protocols.
Mechanism of Inhibition Irreversible Binding CMK Warhead

Quantitative ASC Aggregation Assay

While this study used the non-biotinylated analog Ac-YVAD-CMK, it provides class-level evidence for the YVAD-CMK scaffold's superior functional selectivity over the broad-spectrum inhibitor Z-VAD-FMK in a human whole blood assay [1]. Ac-YVAD-CMK preferentially suppressed IL-1β, the direct product of caspase-1, while Z-VAD-FMK exerted a more potent, non-specific suppression of other inflammatory cytokines.

ASC Aggregation Assay
Method context
Direct confocal visualization of inhibitor-bound caspase-1 in inflammasomes using 2 µM compound + streptavidin-FITC.
Supports quantitative imaging of caspase-1 activation during inflammasome assembly.
Primary human macrophages; LPS + IC-FLA stimulation.
Cytokine Profiling Selectivity Inflammasome

Biotin-YVAD-CMK Research Applications


Neuroprotection Target Deconvolution & Off-Target Profiling

This scenario leverages the compound's unique biotin tag. Researchers incubate cell lysates or conditioned media with Biotin-YVAD-CMK, which covalently binds to the active site of caspase-1. The biotin tag then enables detection via streptavidin-HRP blotting or isolation via streptavidin pull-down. This allows for the specific visualization and quantification of the mature, active enzyme pool without relying on antibodies, as demonstrated in studies with THP-1 monocytic cells [1].

FACS Detection of Caspase-1-Active Immune Cells

The compound's demonstrated in vivo efficacy in reducing regional brain caspase-1 activity and anxiety-like behavior makes it suitable for preclinical neuroscience studies [2]. Researchers can administer Biotin-YVAD-CMK via intracerebroventricular (ICV) injection to achieve localized or global CNS inhibition. This allows for the functional interrogation of the inflammasome/caspase-1 pathway in complex behaviors and disease models, such as those for anxiety, depression, or neurodegenerative disorders.

High-Resolution Imaging of Inflammasome Assembly

In complex biological matrices like human whole blood, where multiple cell types and inflammatory pathways are active, Biotin-YVAD-CMK (or its YVAD-CMK scaffold) offers a functional advantage over pan-caspase inhibitors. As shown with its analog Ac-YVAD-CMK, it provides more selective suppression of the IL-1β response compared to a broad-spectrum inhibitor like Z-VAD-FMK [3]. This selectivity is critical for experiments designed to pinpoint the specific contribution of the caspase-1/inflammasome pathway amidst a wider inflammatory response.

Application
Selection Property
Validation Focus
Target deconvolution in neuronal models
Biotin-dependent affinity purification of inhibitor-bound complexes
Mass spectrometry-based off-target profiling and binding partner identification
Detection of active caspase-1 by flow cytometry
Direct one-step streptavidin-fluorophore labeling
Quantification and cell sorting without secondary antibodies
Inflammasome assembly imaging
Direct visualization of target engagement with streptavidin-FITC
Co-localization and quantitative ASC speck analysis by confocal microscopy
Caspase-1 interactome mapping
High-affinity biotin-streptavidin capture of crosslinked complexes
Proteomic analysis of caspase-1 interaction partners under defined conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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